1-(2-chlorophenyl)-3-(2-furyl)-1H-pyrazol-5-amine
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Overview
Description
1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a furan ring
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furan ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.
1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-carboxamide: This compound features a carboxamide group instead of an amino group, leading to different chemical properties and applications.
Properties
CAS No. |
956751-80-7 |
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Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(furan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C13H10ClN3O/c14-9-4-1-2-5-11(9)17-13(15)8-10(16-17)12-6-3-7-18-12/h1-8H,15H2 |
InChI Key |
ZZYKNFVKWDKBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CO3)N)Cl |
Origin of Product |
United States |
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